

Spectroscopic Characterization of Cetirizine N-oxide: A Technical Guide

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Compound of Interest

Compound Name: Cetirizine N-oxide

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Abstract

Cetirizine N-oxide is a primary oxidative degradation product and metabolite of Cetirizine, a widely used second-generation antihistamine. Its identification and characterization are crucial for ensuring the quality, safety, and efficacy of Cetirizine drug products. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize **Cetirizine N-oxide**, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Detailed experimental protocols and tabulated spectral data are presented to aid in the unequivocal identification of this impurity.

Introduction

Cetirizine, a potent H1 receptor antagonist, is susceptible to oxidation, leading to the formation of **Cetirizine N-oxide**. This impurity can arise during synthesis, formulation, or storage, particularly in the presence of oxidizing agents or excipients like polyethylene glycol (PEG).^[1]^[2] Regulatory agencies require the diligent monitoring and control of such impurities in pharmaceutical preparations. Therefore, robust analytical methods for the characterization of **Cetirizine N-oxide** are essential for drug development and quality control. This guide outlines the key spectroscopic methods employed for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of **Cetirizine N-oxide**. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly employed.

Key Mass Spectral Data

The mass spectrum of **Cetirizine N-oxide** exhibits characteristic ions that confirm its molecular structure.

Ion Type	m/z (Mass-to-Charge Ratio)	Interpretation
Protonated Molecule ($[M+H]^+$)	405 / 407	Corresponds to the addition of a proton to the Cetirizine N-oxide molecule. The isotopic pattern (405/407) is characteristic of a monochlorinated compound. [1]
Deprotonated Molecule ($[M-H]^-$)	403.143	Corresponds to the loss of a proton from the Cetirizine N-oxide molecule. [3]
Major Fragment Ion	201	Results from the cleavage of the C-N bond between the piperazine ring and the diphenylmethyl group. [1]

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the analysis of **Cetirizine N-oxide**. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte.
- Flow Rate: 0.5 - 1.0 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 25-30 $^{\circ}$ C

Mass Spectrometry Conditions:

- Ionization Mode: Positive or Negative ESI
- Scan Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis.
- Capillary Voltage: 3-4 kV
- Source Temperature: 120-150 $^{\circ}$ C
- Desolvation Temperature: 300-350 $^{\circ}$ C
- Collision Gas: Argon
- Collision Energy: Optimized to induce fragmentation of the parent ion.

Logical Workflow for MS Analysis



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Caption: Workflow for the LC-MS/MS analysis of **Cetirizine N-oxide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of **Cetirizine N-oxide**, including the connectivity of atoms and the chemical environment of protons and carbons.

Key ^1H NMR Spectral Data

While a complete, published dataset of assigned chemical shifts for **Cetirizine N-oxide** is not readily available, a key feature observed in its ^1H NMR spectrum is the downfield shift of the protons on the carbons adjacent to the N-oxide functionality in the piperazine ring compared to the parent Cetirizine molecule.^[1] This deshielding effect is a direct consequence of the electron-withdrawing nature of the N-oxide group.

Experimental Protocol: ^1H NMR Spectroscopy

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

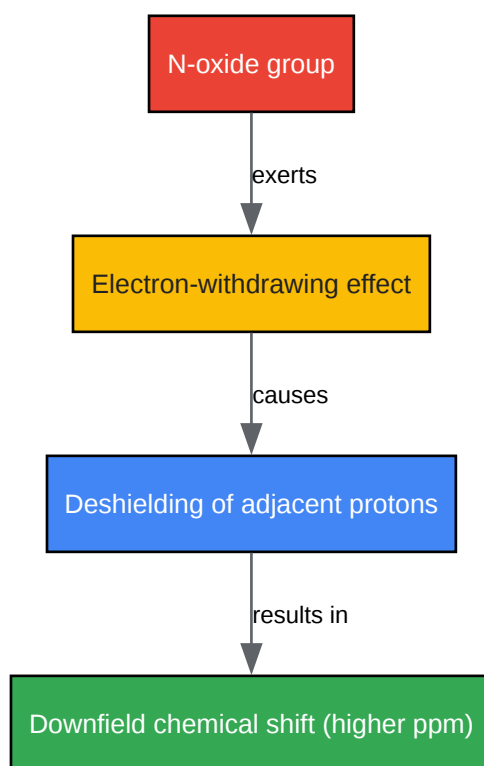
Sample Preparation:

- Dissolve an accurately weighed amount of the isolated **Cetirizine N-oxide** in a suitable deuterated solvent (e.g., methanol- d_4 , DMSO- d_6 , or D_2O).
- Transfer the solution to an NMR tube.

Acquisition Parameters:

- Solvent: Methanol-d₄ (residual peak at δ 3.31 ppm) or DMSO-d₆ (residual peak at δ 2.50 ppm)
- Temperature: 25 °C
- Pulse Sequence: Standard proton pulse sequence (e.g., zg30)
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-12 ppm

Logical Relationship in NMR Shift



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Caption: The effect of the N-oxide group on proton chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While specific IR data for **Cetirizine N-oxide** is not widely published, the spectrum is expected to show characteristic absorptions for the functional groups present in the molecule.

Expected IR Absorption Bands

Functional Group	Expected Absorption Range (cm ⁻¹)
O-H stretch (carboxylic acid)	3300 - 2500 (broad)
C-H stretch (aromatic)	3100 - 3000
C-H stretch (aliphatic)	3000 - 2850
C=O stretch (carboxylic acid)	1725 - 1700
C=C stretch (aromatic)	1600 - 1450
N-O stretch (N-oxide)	970 - 950
C-N stretch	1250 - 1020
C-O stretch	1320 - 1210
C-Cl stretch	800 - 600

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation:

- FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

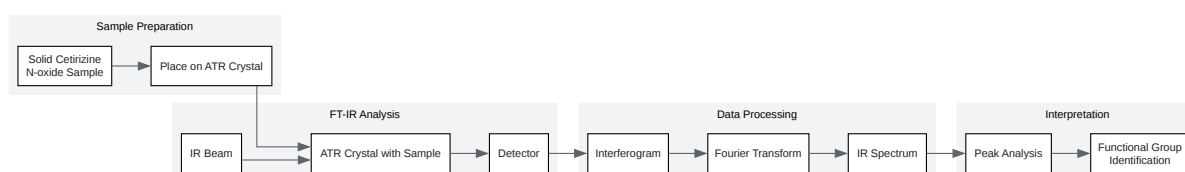
Sample Preparation (ATR Method):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **Cetirizine N-oxide** sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Mode: Transmittance or Absorbance

Experimental Workflow for FT-IR Analysis



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Caption: Workflow for the FT-IR analysis of **Cetirizine N-oxide** using ATR.

Conclusion

The spectroscopic characterization of **Cetirizine N-oxide** is a critical aspect of pharmaceutical analysis. A combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a comprehensive understanding of its molecular structure and allows for its unambiguous identification. The data and protocols presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Cetirizine. The application of these techniques ensures the development of safe and effective pharmaceutical products.

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